molecular formula C32H48F2O6 B13400390 benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate

benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate

Cat. No.: B13400390
M. Wt: 566.7 g/mol
InChI Key: CFCWLYLWLHLRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate is a structurally complex ester derivative featuring a cyclopentane core substituted with hydroxy, oxan-2-yloxy (tetrahydropyranyloxy), and a difluoro-hydroxyoctyl side chain. The compound’s molecular formula is inferred as C27H38F2O6 (based on structural analogs in and ), with a molecular weight of approximately 508.6 g/mol. The tetrahydropyranyl (THP) group likely acts as a hydroxyl-protecting moiety, enhancing stability during synthesis or delivery .

Properties

IUPAC Name

benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48F2O6/c1-2-3-20-32(33,34)29(36)19-18-26-25(27(35)22-28(26)40-31-17-11-12-21-38-31)15-9-4-5-10-16-30(37)39-23-24-13-7-6-8-14-24/h4,6-9,13-14,25-29,31,35-36H,2-3,5,10-12,15-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCWLYLWLHLRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(CCC1C(CC(C1CC=CCCCC(=O)OCC2=CC=CC=C2)O)OC3CCCCO3)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48F2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Sulfuric acid (H2SO4), hydrochloric acid (HCl).

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products Formed

Scientific Research Applications

Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and difluorooctyl groups play a crucial role in its biological activity by:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with prostaglandin analogs, difluoroalkyl esters, and cyclopentane derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications/Notes
Target Compound : Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate C27H38F2O6* 508.6* Cyclopentyl core; 4,4-difluoro-3-hydroxyoctyl; THP-protected hydroxyl; benzyl ester Likely prodrug for prostaglandin-like activity; enhanced stability via THP protection
7-((1R,2R)-2-(4,4-Difluoro-3-oxooctyl)-5-oxocyclopent-3-en-1-yl)heptanamide () C20H31F2NO3 371.47 Cyclopentenone core; 4,4-difluoro-3-oxooctyl; primary amide Possible metabolite or intermediate; reduced lipophilicity vs. ester
Ethyl 2,2-difluorohex-3-enoate () C8H12F2O2 178.18 Simple difluoro-α,β-unsaturated ester Building block for fluorinated pharmaceuticals; limited complexity
Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-{(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl}cyclopentyl]hept-5-enoate () C26H35F3O6 500.55 Prostaglandin F2α analog; trifluoromethylphenoxy group; isopropyl ester Approved for glaucoma treatment (e.g., Travoprost); targets FP receptors
Sodium (Z)-7-[(1R,2R,3R,5S)-2-[(E)-(3R*)-4-(m-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoate () C22H28ClNaO6 446.90 Chlorophenoxy-substituted prostaglandin analog; sodium salt Anti-inflammatory or ocular hypotensive agent; ionic form improves solubility

*Inferred from structural analogs in and .

Key Observations:

Functional Group Impact :

  • Ester vs. Amide : The target compound’s benzyl ester increases lipophilicity compared to the amide analog (), which may enhance tissue penetration but reduce metabolic stability .
  • THP Protection : The oxan-2-yloxy group in the target compound contrasts with unprotected hydroxyls in other prostaglandin analogs (e.g., ), suggesting a prodrug strategy to delay hydrolysis .

Fluorine Substitution: The 4,4-difluoro motif in the target compound and ’s analog may reduce oxidative metabolism, extending half-life compared to non-fluorinated compounds .

Therapeutic Implications: Prostaglandin analogs (–7) demonstrate that cyclopentane cores with hydroxy/ester substituents are critical for receptor binding.

Biological Activity

Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C32H48F2O6
  • Molecular Weight: 566.73 g/mol
  • CAS Number: 136790-77-7
  • IUPAC Name: Benzyl (Z)-7-((1R,2R,3R,5S)-2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl)hept-5-enoate

The compound features a benzyl group linked to a heptenoate moiety with multiple functional groups that enhance its reactivity and biological properties.

Mechanisms of Biological Activity

This compound exhibits various biological activities attributed to its structural components:

  • Antioxidant Activity: The hydroxyl groups present in the structure can scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Properties: Similar compounds have shown efficacy in modulating inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Effects: Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Study 1: Antioxidant Potential

A study conducted on similar polyhydroxy compounds demonstrated significant antioxidant activity through DPPH radical scavenging assays. This compound is hypothesized to exhibit comparable effects due to its multiple hydroxyl groups .

Study 2: Anti-inflammatory Mechanisms

Research into related compounds has revealed their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The presence of the cyclopentyl and difluoro groups may enhance binding affinity to relevant biological targets, suggesting a similar mechanism for this compound .

Study 3: Antimicrobial Activity

In vitro studies have shown that derivatives of heptenoate compounds exhibit antimicrobial properties against various bacterial strains. This compound is under investigation for similar effects against pathogens like Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique AspectsBiological Activity
Benzyl BenzoateBenzene ring + benzoate groupCommonly used as a fragranceModerate antioxidant
Benzyl AlcoholBenzene ring + hydroxymethyl groupUsed as a solventAntimicrobial properties
Benzyl 7-HydroxychromenoneChromenone structureExhibits unique flavonoid propertiesStrong antioxidant

The comparison highlights how this compound stands out due to its multifaceted structure and potential for diverse biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.